molecular formula C18H17N3O3S B2600712 N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide CAS No. 872594-23-5

N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2600712
CAS RN: 872594-23-5
M. Wt: 355.41
InChI Key: NWCGPZISZGQPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known by its chemical formula, C18H18N4O3S, and is often referred to as APFI.

Scientific Research Applications

Antibacterial and Anti-enzymatic Potential

  • A study by Nafeesa et al. (2017) focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives. The research aimed at evaluating these compounds for their antibacterial and anti-enzymatic potential. One of the synthesized compounds showed significant inhibitory activity against gram-negative bacterial strains, demonstrating the potential of such molecules in developing antibacterial agents (Nafeesa et al., 2017).

Glutaminase Inhibition for Cancer Therapy

  • Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. Their work aimed at identifying more potent inhibitors to explore the therapeutic potential of glutaminase inhibition in cancer therapy. This highlights the relevance of chemical compounds in targeting enzymes critical to cancer cell metabolism (Shukla et al., 2012).

Anti-exudative Properties

  • Chalenko et al. (2019) reported on the synthesis and antiexudative activity of pyrolin derivatives, including compounds with furan-2-yl components. Their findings on the antiexudative properties of newly synthesized derivatives underscore the potential of these compounds in developing treatments for conditions characterized by excessive fluid leakage, such as certain types of inflammation (Chalenko et al., 2019).

Antibacterial and Anticonvulsant Activities

  • Siddiqui et al. (2014) conducted synthesis, pharmacological evaluation, and cytotoxicity studies on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides. Their research, focusing on antibacterial potential and moderate anti-enzymatic properties, adds another dimension to the utility of these compounds in medicinal chemistry (Siddiqui et al., 2014).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13(22)14-4-6-15(7-5-14)20-17(23)12-25-18-19-8-9-21(18)11-16-3-2-10-24-16/h2-10H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCGPZISZGQPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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